molecular formula C27H23N3 B1583510 N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone CAS No. 73276-70-7

N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone

Cat. No. B1583510
CAS RN: 73276-70-7
M. Wt: 389.5 g/mol
InChI Key: CEAPHJPESODIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04367273

Procedure details

1,1-diphenylhydrazine and N-ethylcarbazole-3-carbaldehyde were reacted in ethanol at room temperature to obtain N-ethylcarbazole-3-carbaldehyde diphenylhydrazone with melting point of 160.2°-160.5° C., and 60 parts of this hydrazone compound and 100 parts of a polyester (Vylon 200 by Toyobo Co., Ltd.) were dissolved in 450 parts of tetrahydrofuran to prepare a coating solution. Then selenium was vacuum evaporated on a 10 μm thick aluminum foil laminated on a 75 μm thick polyester film to form a charge generating layer with thickness of approximately 0.3 μm, and to this layer was applied the above-said coating solution by a film applicator and dried to form a 20 μm thick charge transporting layer. In this way, there was obtained a double-layer type electrophotographic plate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:15]([N:17]1[C:29]2[CH:28]=[CH:27][C:26]([CH:30]=O)=[CH:25][C:24]=2[C:23]2[C:18]1=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH3:16]>C(O)C>[C:1]1([N:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:8]=[CH:30][C:26]2[CH:27]=[CH:28][C:29]3[N:17]([CH2:15][CH3:16])[C:18]4[C:23]([C:24]=3[CH:25]=2)=[CH:22][CH:21]=[CH:20][CH:19]=4)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N(N)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N(N=CC=1C=CC=2N(C3=CC=CC=C3C2C1)CC)C1=CC=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.